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Compound of Interest

Compound Name: 4-tert-Butyl-2-ethylphenol

Cat. No.: B15336012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-
Butyl-2-ethylphenol (CAS No. 63452-61-9). Due to the limited availability of experimentally

derived public data, this document presents predicted spectroscopic values obtained from

computational models. These predictions are valuable for the identification, characterization,

and quality control of this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-tert-Butyl-2-ethylphenol.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.18 d 1H Ar-H

6.95 dd 1H Ar-H

6.68 d 1H Ar-H

4.80 s 1H OH

2.65 q 2H -CH₂-CH₃

1.31 s 9H -C(CH₃)₃

1.25 t 3H -CH₂-CH₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment

151.2 C-OH

143.5 C-C(CH₃)₃

128.0 Ar-CH

127.5 Ar-C

126.8 Ar-CH

115.0 Ar-CH

34.1 -C(CH₃)₃

31.5 -C(CH₃)₃

23.0 -CH₂-CH₃

14.1 -CH₂-CH₃

Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Strong, Broad O-H Stretch

3050-3000 Medium Aromatic C-H Stretch

2960-2850 Strong Aliphatic C-H Stretch

1600, 1500, 1450 Medium-Strong Aromatic C=C Stretch

1230 Strong C-O Stretch

880-800 Strong C-H Bending (Aromatic)

Predicted Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

178 40 [M]⁺ (Molecular Ion)

163 100 [M-CH₃]⁺

149 25 [M-C₂H₅]⁺

135 15 [M-C₃H₇]⁺

91 10 [C₇H₇]⁺

Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis of 4-tert-
Butyl-2-ethylphenol and the acquisition of its spectroscopic data.

Synthesis of 4-tert-Butyl-2-ethylphenol
A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation.

Procedure:

To a stirred solution of 4-tert-butylphenol in a suitable solvent (e.g., a non-polar organic

solvent like hexane or dichloromethane), a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added
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under an inert atmosphere (e.g., nitrogen or argon).

The mixture is cooled in an ice bath.

An ethylating agent, such as ethyl bromide or diethyl sulfate, is added dropwise to the

reaction mixture.

After the addition is complete, the reaction is allowed to warm to room temperature and

stirred for several hours.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid

solution.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 4-tert-Butyl-2-
ethylphenol.

Spectroscopic Analysis
NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.

Procedure:

A sample of 4-tert-Butyl-2-ethylphenol (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

The NMR tube is placed in the spectrometer.

¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 MHz).

The spectra are processed, and the chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

IR spectroscopy is used to identify the functional groups present in a molecule.
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Procedure:

A small amount of the neat liquid sample of 4-tert-Butyl-2-ethylphenol is placed between

two salt plates (e.g., NaCl or KBr).

Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding the sample with KBr

powder and pressing it into a thin disk.

The sample is placed in the IR spectrometer.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Procedure:

A dilute solution of 4-tert-Butyl-2-ethylphenol in a volatile organic solvent (e.g., methanol or

acetonitrile) is prepared.

The sample is introduced into the mass spectrometer, often via direct infusion or coupled

with a gas chromatograph (GC-MS).

The sample is ionized, commonly using Electron Ionization (EI).

The mass-to-charge ratios (m/z) of the resulting ions are analyzed and detected to generate

the mass spectrum.

Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow from the synthesis of 4-tert-Butyl-2-
ethylphenol to its spectroscopic analysis.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Techniques
The following diagram shows the logical relationship between the different spectroscopic

techniques and the information they provide for the characterization of 4-tert-Butyl-2-
ethylphenol.

Spectroscopic Techniques

Provided Information
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NMR
(¹H, ¹³C) IR MS
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Click to download full resolution via product page

Caption: Relationship of Spectroscopic Information.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 4-tert-Butyl-2-
ethylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15336012#spectroscopic-data-nmr-ir-ms-for-4-tert-
butyl-2-ethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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